molecular formula C7H16ClO2P B13159617 Propyl (chloromethyl)(propyl)phosphinate

Propyl (chloromethyl)(propyl)phosphinate

Cat. No.: B13159617
M. Wt: 198.63 g/mol
InChI Key: IZVKTSZRKOIIEL-UHFFFAOYSA-N
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Description

Propyl (chloromethyl)(propyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to a propyl group and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl (chloromethyl)(propyl)phosphinate typically involves the reaction of propylphosphonic dichloride with propyl alcohol and chloromethyl alcohol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl (chloromethyl)(propyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

Propyl (chloromethyl)(propyl)phosphinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking phosphate groups in biological systems.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of propyl (chloromethyl)(propyl)phosphinate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Propylphosphonic acid: Similar structure but lacks the chloromethyl group.

    Chloromethylphosphonic acid: Contains the chloromethyl group but lacks the propyl group.

    Diethyl (chloromethyl)phosphonate: Similar functional groups but different alkyl substituents.

Uniqueness

Propyl (chloromethyl)(propyl)phosphinate is unique due to the presence of both a propyl group and a chloromethyl group bonded to the phosphinate moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H16ClO2P

Molecular Weight

198.63 g/mol

IUPAC Name

1-[chloromethyl(propyl)phosphoryl]oxypropane

InChI

InChI=1S/C7H16ClO2P/c1-3-5-10-11(9,7-8)6-4-2/h3-7H2,1-2H3

InChI Key

IZVKTSZRKOIIEL-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CCC)CCl

Origin of Product

United States

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